Besifovir (chemical name: [(2S)-[[(1R,3R,4R)-4-(6-amino-9H-purin-9-yl)-2-hydroxy-3-(phosphonomethoxy)cyclopentyl]methoxy]phenoxy]phosphonic acid) is an acyclic nucleotide phosphonate (ANPs) investigated for its antiviral properties. [, , , , ] Specifically, it exhibits activity against the Hepatitis B virus (HBV) by inhibiting viral replication. [, , , , , , ] Classified as a novel nucleoside/nucleotide analog, Besifovir operates as a prodrug, requiring metabolic conversion to its active metabolites, LB80331 and LB80317, to exert its antiviral effects. [, , , ]
Besifovir is classified as a nucleotide analogue. It is designed to interfere with the replication process of HBV by targeting the viral polymerase enzyme, specifically inhibiting the reverse transcriptase function. This mechanism is crucial in preventing the synthesis of viral DNA from pregenomic RNA, thereby limiting the proliferation of the virus within host cells .
The synthesis of Besifovir involves several key steps. The initial phase includes treating ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate with ethylmagnesium bromide to form an intermediate compound. This intermediate undergoes further reactions to yield Besifovir. The process typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product .
The molecular formula of Besifovir is C₁₃H₁₈N₅O₄P, which indicates a complex structure with multiple functional groups characteristic of nucleotide analogues. Its structural features include:
The three-dimensional conformation allows it to fit into the active site of the polymerase enzyme effectively, facilitating its role as an inhibitor .
Besifovir primarily functions through its interaction with HBV polymerase, where it competes with natural substrates during viral DNA synthesis. The chemical reaction involves:
This mechanism is critical for reducing viral load in patients suffering from HBV infections .
The mechanism by which Besifovir exerts its antiviral effects can be outlined as follows:
This process significantly reduces the levels of HBV DNA in serum and contributes to improved clinical outcomes in treated patients .
Besifovir exhibits several notable physical and chemical properties:
These properties are essential for determining its formulation as a therapeutic agent .
Nucleotide analogs represent a cornerstone of antiviral therapy, characterized by targeted modifications to natural nucleoside structures that enable selective inhibition of viral polymerases. Early analogs like arabinosyl cytidine (Ara-C) and vidarabine (Ara-A), derived from marine sponge compounds in the 1950s–60s, demonstrated antiviral potential but were limited by toxicity issues [2]. The field advanced significantly with the development of acyclic nucleotide phosphonates, which feature a stable phosphorus-carbon (P-C) bond that resists enzymatic degradation. This chemical innovation allows direct delivery of monophosphate analogs into cells, bypassing the initial phosphorylation step required by nucleoside analogs [5] [7]. Tenofovir (disoproxil fumarate, TDF) and adefovir exemplified this class, offering potent activity against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). However, their clinical utility was constrained by dose-dependent nephrotoxicity and bone mineral density loss [6] [8].
Besifovir (LB80380) emerged from systematic optimization efforts by LG Life Sciences to overcome these limitations. Its design incorporated a cyclopropylmethyl group linked to a guanine base via a phosphonomethoxy ether bridge, creating a novel acyclic phosphonate structure. Preclinical studies demonstrated potent HBV inhibition (EC₅₀ = 0.5 μM in HepG2.2.15 cells) without significant cytotoxicity at concentrations up to 1.0 mM [4] [10]. Phase I/II trials (2006–2010) established dose-response relationships, leading to pivotal Phase IIb/III studies. In a 48-week randomized trial involving 114 Asian chronic hepatitis B (CHB) patients, besifovir (90 mg or 150 mg daily) demonstrated non-inferior efficacy to entecavir, with 63.6% and 62.9% achieving undetectable HBV DNA (<20 IU/mL), respectively, versus 58.3% for entecavir (p>0.05). Mean HBV DNA reduction was comparable (-5.84 to -6.18 log₁₀ IU/mL in HBeAg-positive patients) [1]. Long-term extension studies confirmed sustained antiviral response rates exceeding 90% after 192 weeks of therapy, with no detected resistance mutations [3] [8].
Table 1: Evolution of Key Nucleotide Analogs for HBV Therapy
Compound (Approval Year) | Molecular Innovation | HBV DNA Reduction (Log₁₀ IU/mL) | Clinical Limitations |
---|---|---|---|
Adefovir (2002) | First acyclic phosphonate | -3.5–4.0 (48 weeks) | Nephrotoxicity at >10 mg doses |
Tenofovir DF (2008) | Bis-isopropoxycarbonyloxymethyl ester prodrug | -5.0–6.0 (48 weeks) | Renal impairment, bone density loss |
Tenofovir AF (2016) | Ala-Phe carboxyester prodrug | -5.0–6.0 (48 weeks) | Reduced plasma tenofovir exposure |
Besifovir (2017) | Cyclopropylmethyl phosphonate | -5.84–6.18 (48 weeks) | L-carnitine depletion |
Besifovir belongs to the acyclic nucleotide phosphonate subclass, characterized by the absence of a ribose ring and a hydrolytically stable phosphonate group that mimics nucleotide monophosphates. Its chemical designation is ({1-[(2-amino-9H-purin-9-yl)methyl]cyclopropyl}oxy)methylphosphonic acid (PMCDG), with the prodrug form besifovir dipivoxil maleate (LB80380) incorporating two pivaloyloxymethyl groups to enhance oral bioavailability [4] [10]. The molecular formula is C₂₂H₃₄N₅O₈P for the dipivoxil prodrug (CAS: 441785-26-8), with a molecular weight of 511.52 g/mol. Key structural features include:
Metabolic activation occurs via a three-step process:
Table 2: Key Chemical and Pharmacodynamic Properties of Besifovir
Property | Besifovir Dipivoxil (Prodrug) | Active Moiety (LB80317-TP) |
---|---|---|
Molecular Formula | C₂₂H₃₄N₅O₈P | C₁₀H₁₄N₅O₇P₂ |
Chemical Class | Nucleotide phosphonate prodrug | Guanosine triphosphate analog |
HBV Polymerase Inhibition (IC₅₀) | Not applicable | 0.12 ± 0.03 μM |
Selectivity Ratio (HBV Pol/Human Pol γ) | - | >100:1 |
Metabolic Activation | Ester hydrolysis → phosphorylation | N/A |
Mechanism of Action | Prodrug conversion | Competitive inhibition and chain termination |
Besifovir received its first regulatory approval in South Korea in March 2017 under the brand name Besivo® (Ildong Pharmaceutical Co.) for treatment of chronic HBV infection [4] [9]. This authorization was based on a comprehensive clinical development program:
The Korean Ministry of Food and Drug Safety (MFDS) approval mandated concomitant L-carnitine supplementation (660 mg/day) to prevent besifovir-associated carnitine depletion, a unique pharmacological effect resulting from the pivaloyl prodrug moieties [3] [7]. As of 2024, besifovir remains predominantly approved in Korea, with phase III trials completed but no submissions to the U.S. FDA or European EMA. Real-world studies post-approval have reinforced its therapeutic profile. A multicenter analysis (2024) of 537 treatment-naïve CHB patients comparing besifovir and tenofovir alafenamide (TAF) showed comparable virological response rates (85.0% vs. 88.7% at 2 years; difference: -3.7%, 95% CI: -0.04 to 0.12, establishing non-inferiority) and similar hepatocellular carcinoma incidence rates [8]. Regulatory expansion into other Asian markets is anticipated, leveraging its cost-effectiveness (≈25% lower than TDF) and renal/bone safety advantages [4] [8].
Table 3: Global Regulatory Status of Besifovir (as of 2025)
Region | Status | Approving Authority | Key Clinical Basis |
---|---|---|---|
South Korea | Approved (2017) | Ministry of Food and Drug Safety (MFDS) | Phase III vs. TDF (NCT01937806) |
Japan | Phase III completed | Pharmaceuticals and Medical Devices Agency (PMDA) | Long-term extension data (192 weeks) |
China | Phase II/III | National Medical Products Administration (NMPA) | Bridging studies in Chinese population |
United States | Not submitted | Food and Drug Administration (FDA) | No active applications |
European Union | Not submitted | European Medicines Agency (EMA) | No active applications |
Table 4: Alternative Nomenclature for Besifovir and Related Compounds
Chemical Designation | Alternative Name(s) | Developer/Supplier References |
---|---|---|
Besifovir (free acid) | PMCDG; ({1-[(2-Amino-9H-purin-9-yl)methyl]cyclopropyl}oxy)methylphosphonic acid | LG Life Sciences [4] [10] |
Besifovir dipivoxil | LB80380; PMCDG dipivoxil; ANA-380 | Ildong Pharmaceutical [4] [9] |
Besifovir dipivoxil maleate | Besivo® (brand); 1039623-01-2 (CAS) | Ildong Pharmaceutical [4] |
Active metabolite (diphosphate) | LB80317-DP | LG Life Sciences [10] |
Des-pivaloyl metabolite | LB80331 | MedChemExpress [10] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4